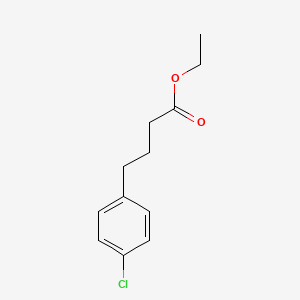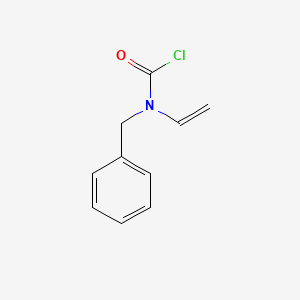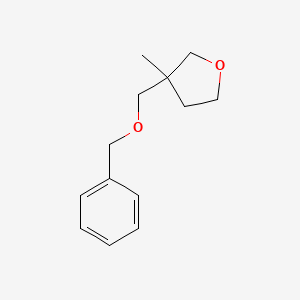
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran: is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are a group of heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. The presence of the benzyloxymethyl and methyl groups on the tetrahydrofuran ring makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as tetrahydrofuran and benzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Benzyloxymethyl Group: The protected benzyl alcohol is then reacted with a suitable reagent, such as chloromethyl methyl ether, to form the benzyloxymethyl group.
Cyclization: The intermediate is subjected to cyclization conditions, typically involving a Lewis acid catalyst, to form the tetrahydrofuran ring.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving tetrahydrofuran derivatives.
Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran depends on its specific application. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The benzyloxymethyl group can influence the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
3-(Methoxymethyl)-3-methyl-tetrahydrofuran: Similar structure but with a methoxymethyl group instead of a benzyloxymethyl group.
3-(Ethoxymethyl)-3-methyl-tetrahydrofuran: Similar structure but with an ethoxymethyl group instead of a benzyloxymethyl group.
3-(Hydroxymethyl)-3-methyl-tetrahydrofuran: Similar structure but with a hydroxymethyl group instead of a benzyloxymethyl group.
Uniqueness: The presence of the benzyloxymethyl group in 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methyl-3-(phenylmethoxymethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(7-8-14-10-13)11-15-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMBVXVSNWANBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
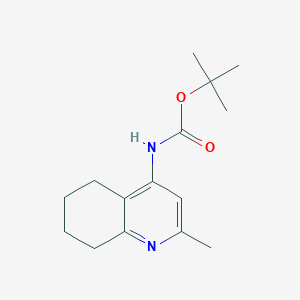
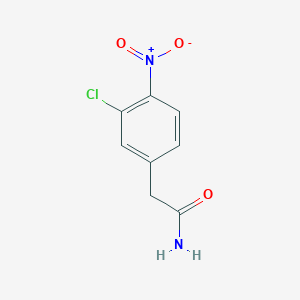
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6292173.png)
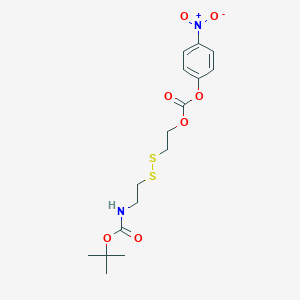
![8-Phenylimidazo[1,2-a]pyrazine](/img/structure/B6292180.png)
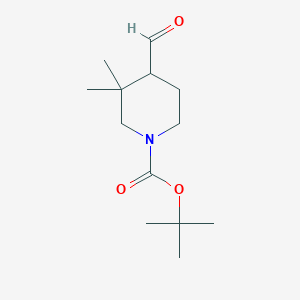
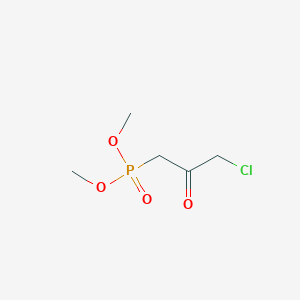

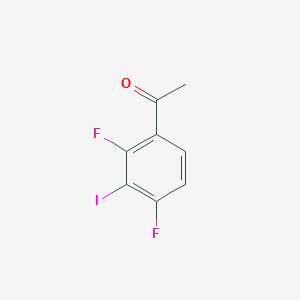
amine](/img/structure/B6292221.png)
![[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane](/img/structure/B6292234.png)
![1,2-Bis[3-(trifluoromethyl)phenyl]ethane](/img/structure/B6292238.png)
